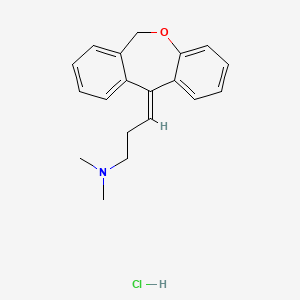

Doxepin Hydrochloride

Description

Properties

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNSPTUQQIYJOT-SJDTYFKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045145 | |

| Record name | Doxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-29-4, 4698-39-9 | |

| Record name | Doxepin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin hydrochloride (E)-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxepin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXEPIN HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU61C5RH24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxepin Hydrochloride: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of Doxepin Hydrochloride. The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development to support research and development initiatives.

Introduction to this compound

Doxepin is a tricyclic antidepressant (TCA) that has been in clinical use for decades.[1][2] Its therapeutic applications have expanded over time from treating major depressive disorder and anxiety to managing insomnia and pruritus, owing to its complex and dose-dependent pharmacodynamic profile.[3][4] Doxepin's diverse clinical utility is a direct consequence of its interaction with a wide array of neurotransmitter receptors and transporters. Understanding its binding affinity and selectivity is crucial for elucidating its mechanisms of action and for the development of novel therapeutics with improved target specificity.

Receptor Binding Affinity Profile of Doxepin

The affinity of a ligand for a receptor is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below, summarized from various in vitro studies, illustrates Doxepin's broad pharmacological footprint.

Data Presentation: Quantitative Binding Data

The following tables summarize the Ki values of Doxepin for various receptors, providing a clear comparison of its binding affinity across different receptor families.

Table 1: Doxepin Binding Affinity for Histamine Receptors

| Receptor | Ki (nM) | Notes |

|---|---|---|

| Histamine H1 | 0.17 - 0.26 | Extremely high affinity. Doxepin is one of the most potent H1 receptor antagonists known.[5][6][7] |

| Histamine H2 | Potent Antagonist | Specific Ki values are less consistently reported, but potent antagonism is noted.[8] |

Table 2: Doxepin Binding Affinity for Adrenergic Receptors

| Receptor | Ki (nM) |

|---|---|

| α1-Adrenergic | 24 |

| α2-Adrenergic | Weak Affinity |

Table 3: Doxepin Binding Affinity for Serotonin (5-HT) Receptors and Transporter

| Receptor/Transporter | Ki (nM) |

|---|---|

| Serotonin Transporter (SERT) | 68 |

| 5-HT1A | Moderate Affinity |

| 5-HT2A | Strong Affinity |

| 5-HT2C | Moderate Affinity |

Table 4: Doxepin Binding Affinity for Muscarinic Acetylcholine Receptors

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 18 - 38 |

| M2 | 160 - 230 |

| M3 | 25 - 52 |

| M4 | 20 - 82 |

| M5 | 5.6 - 75 |

Table 5: Doxepin Binding Affinity for Dopamine Receptors

| Receptor | Ki (nM) |

|---|

| D2 | Weak Affinity |

Table 6: Doxepin Binding Affinity for Norepinephrine Transporter

| Transporter | Ki (nM) |

|---|

| Norepinephrine Transporter (NET) | 29.5 |

Note: Ki values can vary between studies due to different experimental conditions, tissues, and radioligands used.

Selectivity Profile

Doxepin's selectivity is highly dose-dependent.[3][4]

-

At low doses (e.g., 3-6 mg) , it acts as a highly selective H1 receptor antagonist.[9] Its affinity for the H1 receptor is significantly greater than for any other receptor, which is the basis for its use as a hypnotic for the treatment of insomnia.[5][10]

-

At higher, antidepressant doses (typically above 75 mg/day) , Doxepin's activity at other receptors becomes clinically relevant.[5] It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) by blocking SERT and NET.[1][2][11] Concurrently, its antagonism of α1-adrenergic, muscarinic, and other serotonin receptors contributes to both its therapeutic effects and its side-effect profile, which can include sedation, dry mouth, and dizziness.[5][12][13]

Doxepin is a mixture of (E) and (Z) stereoisomers, with the Z-isomer having a more than five-fold higher affinity for the H1 receptor.[3]

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a drug for a receptor.[14][15] These assays measure the direct interaction of a radiolabeled ligand with a receptor preparation.

Objective: To determine the inhibition constant (Ki) of Doxepin for a specific receptor using a competitive binding assay.

Materials:

-

Receptor Source: Homogenates of tissues or membranes from cell lines expressing the target receptor.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]pyrilamine for the H1 receptor).

-

Test Compound: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Methodology:

-

Preparation:

-

Prepare a series of dilutions of unlabeled Doxepin.

-

Prepare the receptor membrane homogenate from the appropriate tissue or cell source.

-

-

Incubation:

-

In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled Doxepin.

-

For determining total binding, omit the unlabeled Doxepin.

-

For determining non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to saturate the specific binding sites.

-

Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.[14][15]

-

-

Separation:

-

Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester.[16] This step separates the receptor-bound radioligand (which is trapped on the filter) from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the Doxepin concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Doxepin that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.[17]

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[17]

-

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

References

- 1. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. preprints.org [preprints.org]

- 4. preprints.org [preprints.org]

- 5. Doxepin - Wikipedia [en.wikipedia.org]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. [3H]doxepin interactions with histamine H1-receptors and other sites in guinea pig and rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. psychdb.com [psychdb.com]

- 10. droracle.ai [droracle.ai]

- 11. selleckchem.com [selleckchem.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Pathways: A Technical Guide to the Pharmacokinetics and Metabolism of Doxepin Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Doxepin Hydrochloride, a tricyclic antidepressant, within rodent models. By synthesizing available data, this document aims to serve as a critical resource for professionals in drug development and preclinical research, offering detailed experimental protocols, quantitative pharmacokinetic data, and visualizations of key metabolic processes.

Executive Summary

Doxepin undergoes rapid absorption and extensive metabolism in rodent models, primarily through pathways of N-demethylation, hydroxylation, and subsequent glucuronide conjugation. The primary active metabolite, desmethyldoxepin (nordoxepin), is formed through these processes. Distribution is widespread, with initial high concentrations in the liver, kidneys, and lungs. The primary route of excretion for doxepin and its metabolites in rats is through the kidneys. This guide consolidates the fragmented data from various studies to present a cohesive picture of doxepin's journey through the rodent system, highlighting key quantitative parameters and the methodologies used to obtain them.

Pharmacokinetic Profile

The pharmacokinetic profile of doxepin in rodents is characterized by rapid absorption and clearance. Following oral administration in rats, peak plasma concentrations (Tmax) are typically reached within 30 to 60 minutes[1]. The drug is widely distributed among tissues, though only doxepin and its primary active metabolite, desmethyldoxepin, are found in the brain[2].

Quantitative Pharmacokinetic Parameters

While a complete, unified dataset for a single rodent study is not available in the public literature, the following tables collate available data points and provide human data for comparative context.

Table 1: Doxepin Pharmacokinetic Parameters in Rodents (Oral Administration)

| Parameter | Species | Dose | Value | Source |

| Tmax (Time to Peak Concentration) | Rat | 10 mg/kg | 0.5 - 1 hour | [1] |

| Oral LD50 | Rat | N/A | 147 mg/kg | [3] |

| Oral LD50 | Mouse | N/A | 180 mg/kg | [3] |

Table 2: Desmethyldoxepin (Metabolite) Pharmacokinetic Parameters (Human Data for Comparison)

| Parameter | Species | Value | Source |

| Tmax | Human | 2 - 10 hours | [4] |

| Half-life (t½) | Human | ~31 hours | [5][6] |

Table 3: Doxepin Excretion Profile in Rats (Oral Administration of Radiolabeled Dose)

| Route of Excretion | Percentage of Administered Dose | Source |

| Urine | ~60% | [1] |

| Feces | Not specified |

Metabolism of Doxepin

Doxepin is extensively metabolized in rodents, primarily in the liver. The metabolic transformations include demethylation, N-oxidation, hydroxylation, and glucuronide formation[2][7]. The major metabolites identified in rats are hydroxy-doxepin and its glucuronide conjugate[2]. The key metabolic conversion is the N-demethylation of doxepin to its pharmacologically active metabolite, desmethyldoxepin. While specific rodent data is limited, human studies indicate that this transformation is primarily carried out by cytochrome P450 enzymes, particularly CYP2C19, with minor contributions from CYP1A2 and CYP2C9[5][8]. Subsequent hydroxylation of both doxepin and desmethyldoxepin is mainly mediated by CYP2D6[5][8].

Experimental Protocols

This section outlines typical methodologies employed in the study of doxepin pharmacokinetics in rodent models, synthesized from various research accounts.

Animal Models and Dosing

-

Species: Male Wistar rats or Albino-Swiss mice are commonly used.

-

Housing: Animals are typically housed in controlled environments with standard light-dark cycles and access to food and water ad libitum.

-

Administration: this compound is often dissolved in saline for administration.

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via methods such as tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then stored at -20°C or lower until analysis.

-

Tissue Homogenization: For tissue distribution studies, organs of interest (liver, kidney, brain, etc.) are harvested, weighed, and homogenized in a suitable buffer to create a uniform sample for analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of doxepin and desmethyldoxepin in plasma.

-

Sample Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes from the plasma matrix. A common LLE method involves using methyl tert-butyl ether.

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a Hypurity C8 (100 mm × 4.6 mm, 5 µm) or Kinetex Biphenyl (50 x 2.1 mm), is used for separation[9].

-

Mobile Phase: A gradient elution is typically used, consisting of a mixture of an organic solvent (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 2.0 mM ammonium formate).

-

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

Transitions: Protonated precursor to product ion transitions are monitored, for example:

-

Conclusion and Future Directions

The pharmacokinetic and metabolic profiles of this compound in rodent models indicate rapid absorption, widespread distribution, extensive hepatic metabolism, and renal excretion. The primary metabolic pathway involves N-demethylation to the active metabolite desmethyldoxepin. While existing literature provides a foundational understanding, there is a clear need for comprehensive studies that report a full slate of pharmacokinetic parameters for both the parent drug and its active metabolite within a single rodent species under various dosing schemes. Such data would be invaluable for refining preclinical models and improving the translation of these findings to clinical applications. Future research should also focus on the specific roles of different CYP450 isoforms in rodent doxepin metabolism to better understand potential drug-drug interactions.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Doxepin kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nordoxepin - Wikipedia [en.wikipedia.org]

- 6. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ClinPGx [clinpgx.org]

- 9. phenomenex.com [phenomenex.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of (E)- and (Z)-Isomers of Doxepin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Doxepin hydrochloride is a tricyclic antidepressant (TCA) and anxiolytic agent that has been in clinical use for decades.[1][2][3][4] Commercially available doxepin is a mixture of (E)- and (Z)-geometric isomers, typically in an approximate 85:15 ratio, respectively.[1][5][6][7] Emerging research has demonstrated that these isomers possess distinct pharmacological profiles, contributing differently to the drug's overall therapeutic effects and side-effect profile. The (Z)-isomer exhibits significantly higher affinity for the histamine H1 receptor and is a more potent inhibitor of serotonin and norepinephrine reuptake, whereas the predominance of the (E)-isomer contributes to the drug's overall selectivity for the norepinephrine transporter. This guide provides a comprehensive overview of the differential biological activities of the (E)- and (Z)-isomers of doxepin, presenting quantitative data, detailed experimental protocols, and visual diagrams of metabolic and signaling pathways to elucidate their individual contributions to the drug's clinical profile.

Introduction

Doxepin is a dibenzoxepine derivative TCA approved for the treatment of major depressive disorder, anxiety, and, at very low doses, insomnia.[1][3][4] Its therapeutic action is primarily attributed to its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at synaptic terminals, alongside antagonism of various other receptors.[1][3][4] Doxepin is synthesized and marketed as a mixture of geometric isomers: (E)-doxepin (trans) and (Z)-doxepin (cis).[1][2][8] While historically administered as a fixed-ratio mixture, recent studies have highlighted significant differences in the biological activity of the individual isomers, suggesting that the drug's multifaceted effects are a composite of their distinct pharmacodynamic and pharmacokinetic properties.

Differential Pharmacology and Biological Activity

The therapeutic and adverse effects of doxepin are a direct result of its interaction with multiple molecular targets. The two geometric isomers, however, interact with these targets with differing affinities, leading to a distinct separation of biological activities.

Receptor and Transporter Binding Affinities

The primary mechanism of antidepressant action for TCAs is the inhibition of serotonin and norepinephrine transporters (SERT and NET). Sedative effects are largely mediated by potent antagonism of the histamine H1 receptor (H1R). The (E)- and (Z)-isomers of doxepin show significant differences in their affinities for these targets.

It is well-established that the (Z)-isomer is a more potent inhibitor of both serotonin and norepinephrine reuptake compared to the (E)-isomer.[1] Furthermore, the (Z)-isomer demonstrates a markedly higher affinity for the histamine H1 receptor, which is responsible for the sedative properties of doxepin.[5][6][9][10][11] One study quantified this difference, revealing that (Z)-doxepin binds to the wild-type H1R with approximately 5.2-fold higher affinity than the (E)-isomer.[5][6] The high concentration of the (E)-isomer in the commercial mixture is thought to be responsible for the drug's overall greater selectivity for inhibiting norepinephrine reuptake over that of serotonin.[1][9]

Doxepin is also known to be a potent antagonist at muscarinic and α1-adrenergic receptors, contributing to common TCA side effects like dry mouth, constipation, and orthostatic hypotension.[1][3][12] However, isomer-specific binding data for these receptors are not extensively detailed in current literature.

Table 1: Comparative Binding Affinities of Doxepin Isomers

| Target | (E)-Isomer Activity | (Z)-Isomer Activity | Primary Biological Effect |

| Histamine H1 Receptor (H1R) | Lower Affinity | ~5.2-fold Higher Affinity than (E)-isomer[5][6] | Sedation, Hypnosis, Antipruritic |

| Serotonin Transporter (SERT) | Weaker Inhibitor | More Potent Inhibitor than (E)-isomer[1] | Antidepressant, Anxiolytic |

| Norepinephrine Transporter (NET) | Weaker Inhibitor | More Potent Inhibitor than (E)-isomer[1] | Antidepressant |

Metabolism and the Role of Nordoxepin Isomers

Doxepin undergoes extensive hepatic metabolism, primarily through demethylation to its major active metabolite, nordoxepin (desmethyldoxepin), a reaction catalyzed mainly by the CYP2C19 enzyme.[7][9][13] Both isomers are substrates for this process, yielding (E)-nordoxepin and (Z)-nordoxepin. Subsequent hydroxylation of both doxepin and nordoxepin is mediated by CYP2D6.[13]

Interestingly, the metabolism is stereoselective. While the parent drug is an ~85:15 mixture of (E)- and (Z)-isomers, plasma levels of the nordoxepin isomers are found in an approximate 1:1 ratio.[14] Relative to doxepin, nordoxepin is a much more potent and selective norepinephrine reuptake inhibitor and has less potent antihistaminic, anticholinergic, and antiadrenergic activities.[1][14]

Table 2: Pharmacological Profile of Doxepin and Nordoxepin Isomers

| Compound | Isomeric Ratio (Drug/Plasma) | Primary Activity |

| Doxepin | ~85:15 (E:Z)[1][5][6] | Mixed SERT/NET inhibition; Potent H1R antagonism |

| (E)-Doxepin | ~85% of mixture | Contributes to NET selectivity[1][9] |

| (Z)-Doxepin | ~15% of mixture | Potent SERT/NET inhibitor; Very potent H1R antagonist[1][9][10] |

| Nordoxepin | ~50:50 (E:Z)[14] | More potent and selective NET inhibitor[14] |

Key Experimental Protocols

The characterization of the distinct biological activities of doxepin isomers relies on precise analytical and biochemical methods.

Protocol: Isomer Separation and Quantification by HPLC

A high-performance liquid chromatographic (HPLC) method is essential for the simultaneous determination of (E)- and (Z)-doxepin and their desmethyl metabolites in biological matrices or pharmaceutical formulations.

-

Objective: To achieve baseline resolution and quantification of the four isomeric compounds: (E)-doxepin, (Z)-doxepin, (E)-desmethyldoxepin, and (Z)-desmethyldoxepin.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Analytical silica column (e.g., 3-µm or 5-6 µm spherical silica microparticles).[15][16]

-

Mobile Phase: A mixture of organic solvents and an amine modifier is typically used. One effective mobile phase consists of acetonitrile, chloroform, and diethylamine (e.g., 750:250:0.2 v/v/v).[15] Another described mobile phase for serum analysis is a mixture of 0.025 M phosphate buffer, acetonitrile, and n-nonylamine (80:20:1).[16]

-

Detection: UV detection at an appropriate wavelength.

-

Procedure:

-

Prepare standard solutions of each purified isomer and the internal standard.

-

Extract the compounds from the sample matrix (e.g., serum, plasma) using a suitable liquid-liquid or solid-phase extraction method.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the compounds isocratically.

-

Quantify the peaks by comparing their area to the standard curve. The method should be validated for accuracy, precision, and linearity.[15]

-

Protocol: Analysis of Isomer-Specific Binding to the Histamine H1 Receptor

This protocol describes a method to determine the relative binding affinity of the (E)- and (Z)-doxepin isomers by analyzing the ratio of isomers bound to the purified H1 receptor.[5][6][10][11]

-

Objective: To quantify the ratio of (E)- and (Z)-doxepin bound to the H1 receptor after incubation with a known isomeric mixture, thereby determining their relative binding affinities.

-

Materials:

-

Yeast or other cell culture system capable of overexpressing the human H1 receptor.

-

This compound (with a known E/Z ratio).

-

Buffers for cell lysis and receptor purification.

-

Detergent for solubilizing the receptor (e.g., dodecyl maltoside).

-

Affinity chromatography resin for H1R purification.

-

HPLC system as described in Protocol 3.1.

-

-

Procedure:

-

Receptor Expression and Solubilization: Culture yeast cells expressing the H1R. Harvest the cells and solubilize the membrane-bound receptors using a detergent-containing buffer.

-

Incubation with Doxepin: Incubate the solubilized H1R with a doxepin solution containing the 85:15 (E/Z) isomeric mixture.

-

Purification of H1R-Doxepin Complex: Purify the intact H1R-doxepin complexes from the mixture using affinity chromatography. This step removes unbound doxepin molecules.

-

Ligand Release: Denature the purified receptor complexes (e.g., by heating or chemical treatment) to release the bound doxepin isomers.

-

Quantification: Analyze the released doxepin solution using a validated HPLC method (as in Protocol 3.1) to determine the precise ratio of the (E)- and (Z)-isomers that were bound to the receptor.

-

Affinity Calculation: The enrichment of one isomer over the other in the bound fraction, relative to their starting ratio in the incubation mixture, allows for the calculation of their relative binding affinities. For example, finding a 55:45 (E:Z) ratio bound to the receptor from an 85:15 starting mixture indicates a ~5.2-fold higher affinity of the Z-isomer.[5][6]

-

Visualizations: Pathways and Workflows

Doxepin Metabolism

The metabolic pathway of doxepin involves stereoselective enzymatic reactions.

Caption: Metabolic pathway of (E)- and (Z)-doxepin.

Experimental Workflow for H1R Binding Affinity

This diagram outlines the key steps in determining the relative binding affinity of doxepin isomers for the H1 receptor.

Caption: Experimental workflow for H1R binding analysis.

Doxepin Isomer Signaling Pathways

The differential receptor affinities of the isomers lead to distinct primary signaling effects.

Caption: Differential signaling pathways of doxepin isomers.

Conclusion

The biological activity of this compound is not monolithic but is rather a composite of the distinct pharmacological profiles of its (E)- and (Z)-isomers. The (Z)-isomer is the primary driver of the potent antihistaminic effects, making it key to the drug's efficacy in treating insomnia at low doses. Both isomers contribute to the antidepressant effects via inhibition of norepinephrine and serotonin reuptake, with the (Z)-isomer being more potent and the (E)-isomer contributing to the overall NET selectivity. The stereoselective metabolism to an active metabolite, nordoxepin, which has its own distinct isomeric profile and activity, further complicates the pharmacological landscape. A thorough understanding of the individual contributions of these stereoisomers is critical for optimizing therapeutic strategies and for the rational design of future medications with improved efficacy and reduced side effects. This could involve the development of isomerically pure formulations to target specific clinical outcomes, such as using (Z)-doxepin for sleep disorders.

References

- 1. Doxepin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. Doxepin | C19H21NO | CID 3158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. New insights into antihistamine binding could lead to more effective treatments | EurekAlert! [eurekalert.org]

- 11. New Insights into Antihistamine Binding Could Lead to More Effective Treatments | Technology Networks [technologynetworks.com]

- 12. The interaction of amitriptyline, doxepin, imipramine and their N-methyl quaternary ammonium derivatives with subtypes of muscarinic receptors in brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Nordoxepin - Wikipedia [en.wikipedia.org]

- 15. High-performance liquid chromatographic determination of (Z)- and (E)-doxepin hydrochloride isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative determination of E- and Z-doxepin and E- and Z-desmethyldoxepin by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Doxepin Hydrochloride Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological mechanism in a variety of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][2] Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated significant neuroprotective properties that extend beyond its primary indication.[3][4] Emerging evidence suggests that a core component of Doxepin's neuroprotective capacity lies in its ability to counteract oxidative stress-induced neuronal injury.[1][2] This technical guide provides an in-depth overview of the neuroprotective effects of this compound against oxidative stress, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in in vitro models of oxidative stress-induced neuronal injury. The following tables summarize the significant protective effects of Doxepin (1-100 nmol/L) against neurotoxicity induced by Glutamate (Glu), Sodium Dithionite, and Hemoglobin (Hb) in cultured neurons.[1][2]

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |

| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the decrease in cell viability.[1][2] |

| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in cell viability.[1][2] |

| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in cell viability.[1][2] |

Table 2: Effect of this compound on Lactate Dehydrogenase (LDH) Leakage

| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |

| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage.[1][2] |

| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage.[1][2] |

| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in LDH leakage.[1][2] |

Table 3: Effect of this compound on Malondialdehyde (MDA) Content

| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |

| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the increase in MDA content.[1][2] |

| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in MDA content.[1][2] |

| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in MDA content.[1][2] |

Table 4: Effect of this compound on Superoxide Dismutase (SOD) Activity

| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |

| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity.[1][2] |

| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity.[1][2] |

| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the decrease in SOD activity.[1][2] |

Table 5: Effect of this compound on Intracellular Calcium ([Ca2+]i) Accumulation

| Treatment Group | Oxidative Stressor | Doxepin Concentration | Outcome |

| Cultured Neurons | Glutamate (0.5 mmol/L, 15 min) | 1-100 nmol/L | Significantly inhibited the increase in intracellular Ca2+ accumulation.[1][2] |

| Cultured Neurons | Sodium Dithionite (0.5 mmol/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in intracellular Ca2+ accumulation.[1][2] |

| Cultured Neurons | Hemoglobin (100 mg/L, 24 h) | 1-100 nmol/L | Significantly inhibited the increase in intracellular Ca2+ accumulation.[1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Primary Neuronal Cell Culture

-

Source: Cerebral cortices of Sprague-Dawley rat embryos.

-

Procedure:

-

Dissociate cerebral cortices from embryonic rats.

-

Plate the dissociated cells on poly-L-lysine-coated culture plates.

-

Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

-

Allow the neurons to mature for a specified period before initiating experiments.

-

Induction of Oxidative Stress

-

Objective: To model oxidative stress-induced neuronal injury in vitro.

-

Protocols:

-

Glutamate-Induced Excitotoxicity: Expose cultured neurons to 0.5 mmol/L glutamate for 15 minutes.

-

Chemical Hypoxia: Treat cultured neurons with 0.5 mmol/L sodium dithionite for 24 hours.

-

Heme-Induced Oxidative Damage: Incubate cultured neurons with 100 mg/L hemoglobin for 24 hours.

-

Assessment of Neuroprotection by this compound

-

Procedure:

-

Pre-treat the cultured neurons with varying concentrations of this compound (1-100 nmol/L) for a specified duration before inducing oxidative stress.

-

Following the oxidative stress challenge, perform the assays detailed below.

-

Key Experimental Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Add MTT solution to each well of the culture plate.

-

Incubate for a specified time to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

-

Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity:

-

Collect the cell culture supernatant.

-

Use a commercially available LDH assay kit to measure the activity of LDH released from damaged cells into the supernatant.

-

Measure the absorbance according to the kit's instructions. Increased LDH activity in the supernatant indicates greater cell damage.

-

-

Malondialdehyde (MDA) Assay for Lipid Peroxidation:

-

Lyse the cultured neurons.

-

Use a commercially available MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Measure the absorbance at the specified wavelength. Higher MDA levels indicate increased lipid peroxidation.

-

-

Superoxide Dismutase (SOD) Assay for Antioxidant Enzyme Activity:

-

Prepare cell lysates from the cultured neurons.

-

Utilize a commercially available SOD assay kit, which typically measures the inhibition of a chromogenic reaction by SOD present in the sample.

-

Measure the absorbance according to the kit's protocol. Higher SOD activity indicates a greater antioxidant capacity.

-

-

Intracellular Calcium ([Ca2+]i) Measurement:

-

Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2/AM).

-

After incubation to allow for dye uptake and de-esterification, wash the cells.

-

Measure the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or a plate reader. An increase in fluorescence intensity corresponds to a rise in intracellular calcium levels.

-

Visualizations

Signaling Pathways of Doxepin's Neuroprotection

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Doxepin protects cultured neurons against oxidative stress-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanism underlying the effects of doxepin on β-amyloid -induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Doxepin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin hydrochloride, a tricyclic antidepressant, has demonstrated notable anti-inflammatory properties in various in vitro models. Beyond its established role in managing depression and anxiety, emerging evidence highlights its potential as a modulator of inflammatory responses. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of Doxepin in inflammatory conditions.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-faceted approach, targeting key signaling pathways and cellular responses involved in inflammation.

1. Inhibition of Pro-inflammatory Cytokines:

Doxepin has been shown to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). In models such as lipopolysaccharide (LPS)-stimulated C6-glioma cells, Doxepin treatment leads to a dose-dependent decrease in the secretion of these critical inflammatory mediators.[1][2][3][4]

2. Modulation of the PI3K/Akt Signaling Pathway:

A primary mechanism underlying Doxepin's anti-inflammatory activity is its ability to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][2][3][4] Doxepin has been observed to influence the phosphorylation state of Akt, a key downstream effector of PI3K, thereby interfering with the signaling cascade that leads to the production of inflammatory cytokines.

3. Histamine H1 and H2 Receptor Antagonism:

Doxepin is a potent antagonist of both histamine H1 and H2 receptors. This antihistaminic activity contributes to its anti-inflammatory effects by blocking the pro-inflammatory actions of histamine, a key mediator in allergic and inflammatory responses.

4. Inhibition of Microglial Activation:

In the central nervous system, microglia are the primary immune cells. Chronic activation of microglia contributes to neuroinflammation. Studies have indicated that Doxepin can inhibit the activation of microglial cells, thereby reducing the production of inflammatory mediators in the brain.

5. Mast Cell Stabilization:

Mast cells play a crucial role in inflammatory and allergic reactions by releasing a variety of inflammatory mediators upon degranulation. Doxepin is thought to contribute to the stabilization of mast cells, preventing the release of histamine and other pro-inflammatory substances.

Quantitative Data on Anti-inflammatory Effects

While comprehensive dose-response studies with specific IC50 values for cytokine inhibition by Doxepin in vitro are not extensively available in the public domain, the existing literature provides qualitative and semi-quantitative evidence of its anti-inflammatory efficacy. The following table summarizes the key findings.

| Assay | Cell Line/Model | Stimulant | Key Findings | Reference |

| Cytokine Inhibition | C6-glioma cells | Lipopolysaccharide (LPS) | Reduction in TNF-α and IL-1β levels. | [1][2][3][4] |

| Signaling Pathway Modulation | C6-glioma cells | Lipopolysaccharide (LPS) | Involvement of the PI3K/Akt pathway. | [1][2][3][4] |

| Microglial Activation | Astrocyte-microglia co-culture | - | Inhibition of microglial activation. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound.

LPS-Induced Pro-inflammatory Cytokine Production in C6-Glioma Cells

This protocol details the procedure to evaluate the inhibitory effect of Doxepin on the production of TNF-α and IL-1β in a glioma cell line.

a. Cell Culture and Treatment:

-

Culture rat C6-glioma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with fresh DMEM.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Subsequently, stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (no Doxepin) and an unstimulated control (no LPS).

b. Cytokine Quantification (ELISA):

-

After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits for rat TNF-α and IL-1β, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of cytokines in each sample based on a standard curve generated with recombinant cytokines.

-

Express the results as a percentage of the cytokine production in the LPS-stimulated vehicle control.

Western Blot for PI3K/Akt Pathway Activation

This protocol outlines the steps to assess the effect of Doxepin on the phosphorylation of Akt, a key indicator of PI3K/Akt pathway activation.

a. Cell Lysis and Protein Quantification:

-

Following the treatment protocol described in section 1a, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Determine the protein concentration of the supernatants using a BCA protein assay kit.

b. Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt. Use β-actin as a loading control.

-

The following day, wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the levels of phospho-Akt to total Akt.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

a. Cell Culture and Stimulation:

-

Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate medium.

-

Seed the cells in a 96-well plate and sensitize them overnight with anti-DNP IgE.

-

Wash the cells with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin). Include a positive control (e.g., ionomycin) and a negative control (buffer alone).

b. Measurement of β-Hexosaminidase Activity:

-

After a 1-hour incubation at 37°C, centrifuge the plate and collect the supernatants.

-

To measure total β-hexosaminidase content, lyse the cells in the remaining wells with Triton X-100.

-

In a separate 96-well plate, mix the supernatants or cell lysates with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Signaling Pathways and Experimental Workflows

Doxepin's Inhibition of Pro-inflammatory Cytokine Production

Caption: Doxepin inhibits LPS-induced pro-inflammatory cytokine production via the PI3K/Akt pathway.

Experimental Workflow for Cytokine Inhibition Assay

Caption: Workflow for assessing Doxepin's effect on cytokine production in vitro.

Mast Cell Degranulation and Doxepin's Inhibitory Role

Caption: Doxepin is hypothesized to stabilize mast cells, inhibiting degranulation.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, including the PI3K/Akt signaling cascade, and inhibit the production of pro-inflammatory cytokines, highlights its potential for therapeutic applications beyond its traditional use. The detailed protocols provided in this guide offer a framework for researchers to further investigate and quantify the anti-inflammatory effects of Doxepin and other tricyclic antidepressants. Future studies should focus on elucidating the precise molecular targets of Doxepin within these inflammatory pathways and on establishing comprehensive dose-response relationships to better define its therapeutic window for inflammatory diseases.

References

- 1. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effects of this compound against LPS-induced C6-glioma cell inflammatory reaction by PI3K-mediated Akt signaling. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. [논문]Anti‐inflammatory effects of this compound against LPS‐induced C6‐glioma cell inflammatory reaction by PI3K‐mediated Akt signaling [scienceon.kisti.re.kr]

Doxepin Hydrochloride's Interaction with Histamine H1 and H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Doxepin Hydrochloride on histamine H1 and H2 receptors. Doxepin, a tricyclic antidepressant, is a potent antagonist of the histamine H1 receptor and also exhibits antagonistic properties at the H2 receptor.[1][2][3] This document outlines the binding affinities, details the associated signaling pathways, and provides comprehensive experimental protocols relevant to the study of these interactions.

Quantitative Analysis of Doxepin's Binding Affinity

This compound demonstrates a high affinity for the histamine H1 receptor, positioning it as one of the most potent H1 antagonists available.[4][5][6] Its interaction with the H2 receptor is also notable, contributing to its overall pharmacological profile.[1][2] The binding affinities, represented by the inhibition constant (Ki) and dissociation constant (Kd), quantify the strength of this interaction. A lower value indicates a stronger binding affinity.

| Receptor | Ligand | Binding Affinity (Ki/Kd) | Species/Tissue | Reference |

| Histamine H1 Receptor | Doxepin | 0.17 nM (Ki) | In vitro | [4] |

| Doxepin | 0.24 nM (Ki) | Not Specified | [7] | |

| Doxepin | 0.26 nM (Kd) | Guinea Pig/Rat Brain | [8] | |

| [3H]Doxepin | 0.020 nM (Kd) - High-affinity site | Rat Brain | [9][10] | |

| [3H]Doxepin | 3.6 nM (Kd) - Low-affinity site | Rat Brain | [9] | |

| [3H]Doxepin | 0.31 nM (Kd) | Human Brain | [6][11] | |

| Histamine H2 Receptor | Doxepin | Potent Antagonist (Specific Ki not consistently cited) | Not Specified | [1][2] |

Note: The affinity values can vary based on the experimental conditions, tissue type, and radioligand used. The existence of high and low-affinity binding sites for Doxepin at the H1 receptor has been suggested.[8][9][10]

Signaling Pathways

The activation of histamine H1 and H2 receptors initiates distinct intracellular signaling cascades. Doxepin, as an antagonist, blocks these pathways by preventing histamine from binding to its receptors.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[12] Upon activation by histamine, Gq activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[13]

Caption: Histamine H1 Receptor Signaling Pathway.

Histamine H2 Receptor Signaling Pathway

The H2 receptor is a GPCR that couples to the Gs alpha subunit.[14] Activation of the H2 receptor by histamine stimulates adenylyl cyclase (AC), which then converts adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[14][15] cAMP acts as a second messenger and activates protein kinase A (PKA).[14] PKA then phosphorylates various downstream target proteins, leading to cellular responses such as gastric acid secretion, smooth muscle relaxation, and inhibition of inflammatory mediator release.[15][16][17]

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of Doxepin with histamine H1 and H2 receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand to a receptor.[18]

Objective: To determine the inhibition constant (Ki) of Doxepin for the H1 and H2 receptors.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing, non-labeled ligand (Doxepin) is added at various concentrations. The ability of the competing ligand to displace the radioligand from the receptor is measured, and from this, the Ki value is calculated.[18]

Materials:

-

Radioligand: [3H]Pyrilamine or [3H]Mepyramine for H1 receptors; [3H]Tiotidine for H2 receptors.[19][20]

-

Receptor Source: Cell lines (e.g., HEK293, CHO) transfected to express the human H1 or H2 receptor, or membrane preparations from tissues known to express the receptors (e.g., brain, stomach).[19][21]

-

Competitor: this compound.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[19]

-

Wash Buffer: Ice-cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or GF/C) and a cell harvester.

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation (if applicable): Homogenize tissue or cells in buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, the receptor preparation, and varying concentrations of Doxepin.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.[19]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.[18]

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Doxepin. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition.

Objective: To determine the functional antagonism of Doxepin at the H1 receptor by measuring changes in intracellular calcium.

Principle: H1 receptor activation leads to an increase in intracellular calcium.[22] This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium. Doxepin's ability to inhibit the histamine-induced calcium influx is quantified.[23][24]

Materials:

-

Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).[23]

-

Calcium-sensitive Dye: e.g., Fluo-4 AM, Fura-2 AM.[24]

-

Agonist: Histamine.

-

Antagonist: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Fluorescence Plate Reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for a specified time at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Pre-incubation: Add varying concentrations of Doxepin to the wells and incubate for a short period.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Injection: Inject a fixed concentration of histamine into the wells.

-

Kinetic Reading: Immediately after injection, measure the fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Doxepin. Plot the response as a percentage of the maximal histamine response against the log concentration of Doxepin. Calculate the IC50 value from the resulting dose-response curve.

Objective: To determine the functional antagonism of Doxepin at the H2 receptor by measuring changes in intracellular cAMP levels.

Principle: H2 receptor activation stimulates the production of cAMP.[25] This assay measures the amount of cAMP produced in response to histamine in the presence and absence of Doxepin. Common methods include competitive immunoassays (e.g., ELISA, HTRF) or reporter gene assays.[26]

Materials:

-

Cell Line: A cell line stably expressing the human H2 receptor (e.g., CHO-K1).[25]

-

Agonist: Histamine.

-

Antagonist: this compound.

-

cAMP Detection Kit: e.g., HTRF cAMP kit, AlphaScreen cAMP assay kit, or ELISA-based kit.[26]

-

Cell Lysis Buffer (if required by the kit).

-

Plate Reader compatible with the chosen detection method.

Procedure:

-

Cell Plating: Seed the cells in a suitable multi-well plate and grow to the desired density.

-

Antagonist Pre-incubation: Add varying concentrations of Doxepin to the cells and incubate.

-

Agonist Stimulation: Add a fixed concentration of histamine and incubate for a specified time to allow for cAMP production.

-

Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Measurement: Read the plate using the appropriate plate reader. The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of Doxepin. Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a highly potent antagonist of the histamine H1 receptor and also demonstrates antagonistic activity at the H2 receptor. The quantitative data from radioligand binding assays confirm its strong affinity, particularly for the H1 receptor. Understanding the distinct Gq- and Gs-coupled signaling pathways of the H1 and H2 receptors, respectively, is crucial for elucidating the downstream cellular effects of Doxepin's antagonism. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Doxepin and other compounds targeting the histaminergic system. This comprehensive understanding is vital for drug development professionals and researchers in the fields of pharmacology and neuroscience.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. ClinPGx [clinpgx.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Doxepin - Wikipedia [en.wikipedia.org]

- 5. apexbt.com [apexbt.com]

- 6. Histamine H1 receptors in human brain labelled with [3H]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 17. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 22. innoprot.com [innoprot.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. agilent.com [agilent.com]

- 25. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 26. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Doxepin Hydrochloride in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxepin Hydrochloride, a tricyclic antidepressant (TCA), is recognized for its anxiolytic and antidepressant properties.[1] Its mechanism of action primarily involves the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, leading to an increase in the concentration of these neurotransmitters.[2][3] Additionally, Doxepin exhibits antagonistic effects on various receptors, including histamine (H1), α1-adrenergic, and muscarinic receptors.[2][3] These pharmacological actions contribute to its therapeutic effects in treating anxiety and depression. In preclinical research, rodent models of anxiety are crucial for evaluating the efficacy of potential anxiolytic compounds like Doxepin. Standard behavioral assays such as the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB) are employed to assess anxiety-like behaviors in these models.

This document provides detailed application notes and protocols for the in vivo administration of this compound in animal models of anxiety, designed to assist researchers in the standardized and effective evaluation of its anxiolytic potential.

Data Presentation

Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Number of Entries into Open Arms |

| Vehicle (Saline) | - | 35 ± 5 | 8 ± 2 |

| Doxepin HCl | 1 | 50 ± 6 | 12 ± 3 |

| Doxepin HCl | 5 | 75 ± 8** | 18 ± 4 |

| Doxepin HCl | 10 | 60 ± 7 | 15 ± 3 |

| Diazepam (Positive Control) | 2 | 85 ± 9 | 22 ± 5 |

| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |

Table 2: Effects of this compound in the Open Field Test (OFT) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Center Zone (seconds) | Number of Entries into Center Zone | Total Distance Traveled (cm) |

| Vehicle (Saline) | - | 25 ± 4 | 15 ± 3 | 2500 ± 300 |

| Doxepin HCl | 5 | 40 ± 5 | 22 ± 4 | 2400 ± 280 |

| Doxepin HCl | 10 | 60 ± 7** | 30 ± 5 | 2300 ± 250 |

| Doxepin HCl | 20 | 50 ± 6 | 25 ± 4 | 2100 ± 260 |

| Diazepam (Positive Control) | 1 | 70 ± 8 | 35 ± 6 | 2000 ± 240 |

| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |

Table 3: Effects of this compound in the Light-Dark Box (LDB) Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Number of Transitions |

| Vehicle (Saline) | - | 40 ± 6 | 10 ± 2 |

| Doxepin HCl | 5 | 65 ± 7 | 15 ± 3 |

| Doxepin HCl | 10 | 90 ± 9** | 20 ± 4 |

| Doxepin HCl | 20 | 75 ± 8 | 18 ± 3 |

| Diazepam (Positive Control) | 1 | 110 ± 10 | 25 ± 5 |

| p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. |

Experimental Protocols

Preparation of this compound Solution

-

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-gauge)

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and volume.

-

Aseptically weigh the this compound powder.

-

Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration.

-

Gently vortex the solution until the this compound is completely dissolved.

-

Prepare fresh solutions on the day of the experiment.

-

Animal Models and Administration

-

Animals:

-

Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 or BALB/c mice (25-30g) are commonly used.

-

House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.

-

Allow animals to acclimate to the housing facility for at least one week before the experiment.

-

-

Administration:

-

Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection.

-

The volume of injection should be calculated based on the animal's body weight (e.g., 1 ml/kg for rats, 10 ml/kg for mice).

-

Administer the solution 30-60 minutes prior to the behavioral test to allow for drug absorption and distribution.

-

Elevated Plus Maze (EPM) Protocol

The EPM test is based on the rodent's natural aversion to open and elevated spaces.[6]

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

Analyze the recording for:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

-

Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

-

Open Field Test (OFT) Protocol

The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[7]

-

Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

-

Procedure:

-

Acclimate the animals to the testing room for at least 30 minutes prior to the test.

-

Gently place the animal in the center of the open field.

-

Allow the animal to freely explore the arena for a 5-10 minute session.

-

Record the session with an overhead video camera.

-

Analyze the recording for:

-

Time spent in the center zone.

-

Number of entries into the center zone.

-

Total distance traveled.

-

Rearing frequency.

-

-

Anxiolytic drugs are expected to increase the time spent in and the number of entries into the center zone, without significantly altering the total distance traveled (to rule out hyperactivity).

-

Clean the apparatus with 70% ethanol between trials.

-

Light-Dark Box (LDB) Test Protocol

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[8]

-

Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus for a 5-minute session.

-

Record the session using a video camera.

-

Analyze the recording for:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

-

Clean the box with 70% ethanol between each animal.

-

Mandatory Visualizations

Signaling Pathway of Tricyclic Antidepressants in Anxiety

Caption: Anxiolytic signaling pathway of Doxepin.

Experimental Workflow for Assessing Anxiolytic Effects

Caption: Workflow for in vivo anxiolytic studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Doxepin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of different doses of doxepin on passive avoidance learning in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for Dose-Response Analysis of Doxepin Hydrochloride in Primary Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting a dose-response analysis of Doxepin Hydrochloride in primary cell cultures. The protocols outlined below detail methods for assessing cytotoxicity and investigating the compound's effects on key signaling pathways.

Introduction

This compound, a tricyclic antidepressant, is known to exert its therapeutic effects through various mechanisms, including the inhibition of serotonin and norepinephrine reuptake.[1][2][3] It also demonstrates antagonistic activity at histamine (H1 and H2), α1-adrenergic, and muscarinic receptors.[4] Emerging research indicates its potential role in modulating cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[5] Understanding the dose-dependent effects of Doxepin on primary cells is essential for elucidating its mechanisms of action and evaluating its therapeutic and toxic potential.

Data Presentation

The following tables summarize quantitative data on this compound's effects in primary cell cultures and related models, providing a reference for dose-ranging studies.

Table 1: Reported Concentrations and Effects of this compound in In Vitro Studies

| Cell Type | Concentration Range | Effect | Reference |

| Primary Rat Cortical Neurons | 1 - 100 nmol/L | Neuroprotective against oxidative stress | [1] |

| Primary Rat Astrocyte-Microglia Co-cultures | 10 ng/mL | No significant cytotoxicity observed | [2] |

| Primary Rat Astrocytes | 30 µM (KD) | Binding affinity | [3] |

| HEK293 cells expressing human α4β2 AChRs | 6.8 µM (IC50) | Inhibition of acetylcholine receptor activation | [4] |

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound on Primary Neuronal Viability using the MTT Assay

This protocol describes a method to determine the cytotoxic effects of a range of this compound concentrations on primary cortical neurons.

Materials:

-

Primary cortical neurons

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Plate primary cortical neurons in 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete Neurobasal medium.

-

Incubate the cells for 5-7 days at 37°C in a humidified atmosphere of 5% CO2 to allow for neuronal differentiation.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile water or DMSO.

-

Perform serial dilutions to prepare a range of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM).

-